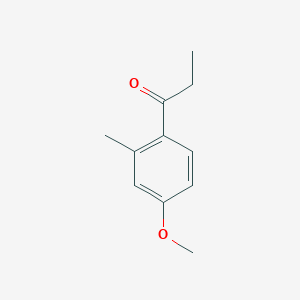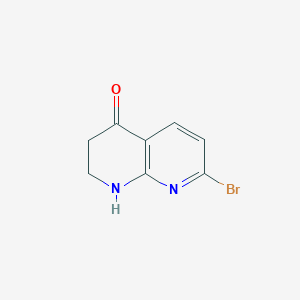
7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Übersicht
Beschreibung
7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one, also known as 7-Bromo-1,8-naphthyridin-4-one, is a heterocyclic compound belonging to the naphthyridinone family. It is a colorless crystalline solid that is soluble in methanol and slightly soluble in water. 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a versatile building block for organic synthesis and has been extensively studied in the past decades due to its potential applications in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Properties
- Chemical Behavior : A study by Plas, Woźniak, and Veldhuizen (2010) explored the chemical reactions of bromo and chloro-1,8-naphthyridines with potassium amide in liquid ammonia, providing insights into the behavior and formation of didehydro compounds in this class of chemicals (Plas, Woźniak, & Veldhuizen, 2010).
Applications in Organic Synthesis
- Heterocyclic Ring System Synthesis : Ferrarini et al. (1981) achieved the condensation of 7-substituted-2,3-dihydro-1,8-naphthyridin-4-(1H)ones with 2-aminonicotinaldehyde to produce new heterocyclic ring systems, indicating the role of such compounds in organic synthesis (Ferrarini et al., 1981).
Antimicrobial and Antimalarial Properties
- Antimalarial Activity : Barlin and Tan (1985) discovered that N4-substituted 7-bromo-1,5-naphthyridin-4-amines, derived from 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one, showed significant antimalarial activity, highlighting its potential in medicinal chemistry (Barlin & Tan, 1985).
- Efflux Pump Inhibition : Oliveira-Tintino et al. (2020) studied the inhibitory action of 1,8-naphthyridine sulfonamides, related to 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one, against efflux pumps in Staphylococcus aureus, suggesting its role in combating antibiotic resistance (Oliveira-Tintino et al., 2020).
Eigenschaften
IUPAC Name |
7-bromo-2,3-dihydro-1H-1,8-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-2H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXWWJQHIWXRIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498349 | |
| Record name | 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
CAS RN |
64942-87-6 | |
| Record name | 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

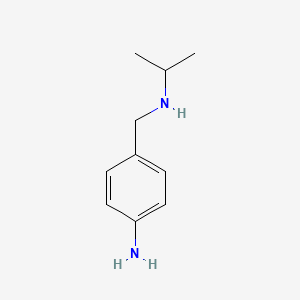
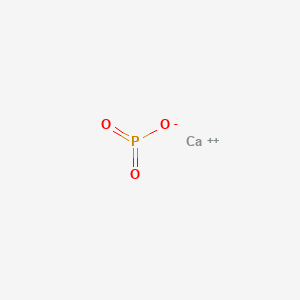
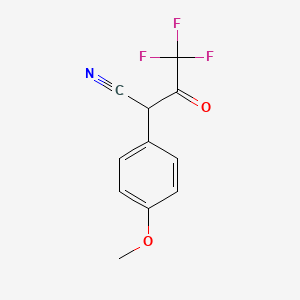
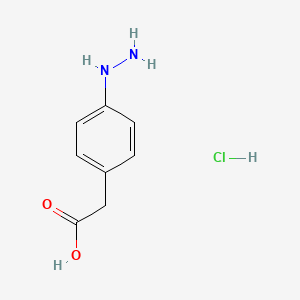
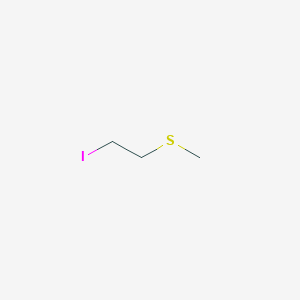
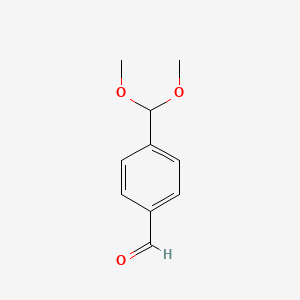
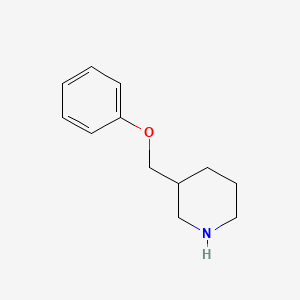




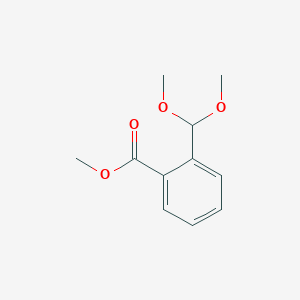
![Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]-](/img/structure/B1610841.png)
